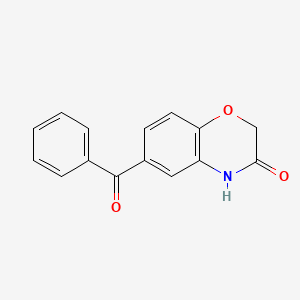![molecular formula C24H34O5Si3 B14703031 3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione CAS No. 25458-54-2](/img/structure/B14703031.png)
3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three trimethylsilyloxy groups attached to the anthracene core, which significantly alters its chemical and physical properties. Anthracene derivatives are widely studied for their applications in organic electronics, photophysics, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione typically involves the functionalization of anthracene at specific positions. One common method involves the reaction of anthracene with trimethylsilyl chloride in the presence of a base, such as triethylamine, to introduce the trimethylsilyloxy groups. The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydroxyanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and various alkyl halides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while reduction can produce hydroxyanthracenes .
Applications De Recherche Scientifique
3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential use in biological imaging and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The trimethylsilyloxy groups enhance the compound’s solubility and stability, allowing it to interact more effectively with biological membranes and proteins. The anthracene core can undergo photoinduced electron transfer, making it useful in photophysical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion.
9,10-Dimethylanthracene: Exhibits altered photophysical properties due to methyl substitution.
Anthraquinone: An oxidized derivative of anthracene with applications in dyes and pigments.
Uniqueness
3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione is unique due to the presence of trimethylsilyloxy groups, which significantly enhance its solubility and stability. This makes it particularly useful in applications requiring high-performance materials with specific photophysical properties .
Propriétés
Numéro CAS |
25458-54-2 |
|---|---|
Formule moléculaire |
C24H34O5Si3 |
Poids moléculaire |
486.8 g/mol |
Nom IUPAC |
3-methyl-1,5,8-tris(trimethylsilyloxy)anthracene-9,10-dione |
InChI |
InChI=1S/C24H34O5Si3/c1-15-13-16-20(19(14-15)29-32(8,9)10)24(26)22-18(28-31(5,6)7)12-11-17(21(22)23(16)25)27-30(2,3)4/h11-14H,1-10H3 |
Clé InChI |
VTJAISZITASZNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)O[Si](C)(C)C)C(=O)C3=C(C=CC(=C3C2=O)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol](/img/structure/B14702956.png)
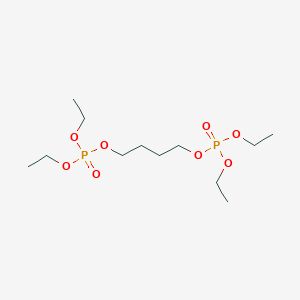
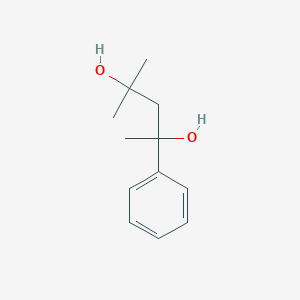

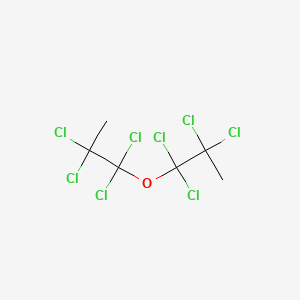
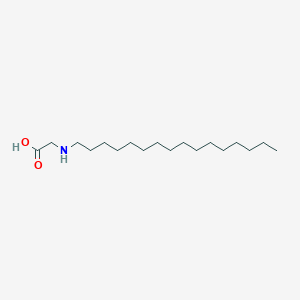
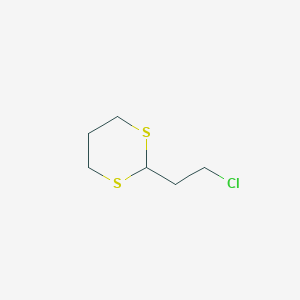

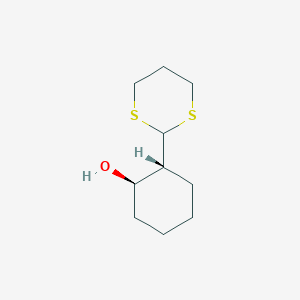
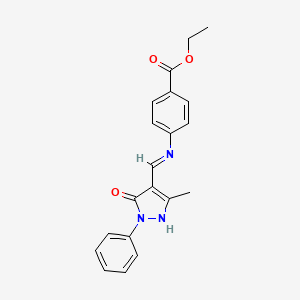
![ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14703024.png)
![[4-(Methanesulfonyl)butoxy]benzene](/img/structure/B14703047.png)
